

Application Notes and Protocols for NF864 in Smooth Muscle Studies

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Compound of Interest

Compound Name: NF864

Cat. No.: B15138170

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Introduction

NF864 is a potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). P2X1 receptors are prominently expressed on smooth muscle cells throughout the body, including the vasculature, bladder, and vas deferens, where they play a crucial role in initiating contraction.[1][2] The specificity of **NF864** for the P2X1 receptor makes it an invaluable tool for elucidating the physiological and pathophysiological roles of purinergic signaling in smooth muscle function. These application notes provide detailed protocols for utilizing **NF864** in smooth muscle research, particularly for studying its effects on contractility in isolated tissue preparations.

Mechanism of Action

Extracellular ATP, released from nerves or damaged cells, binds to and activates P2X1 receptors on the surface of smooth muscle cells. This activation opens a non-selective cation channel, leading to an influx of Na^+ and Ca^{2+} . [3] The resulting membrane depolarization and increase in intracellular calcium concentration ($[\text{Ca}^{2+}]_i$) are key initial steps in the signaling cascade that triggers smooth muscle contraction. The influx of Ca^{2+} activates calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.[4] **NF864** selectively blocks the P2X1 receptor, thereby preventing ATP-mediated cation influx and subsequent muscle contraction.

Data Presentation

Table 1: Pharmacological Profile of P2X1 Receptor Antagonists

Compound	Receptor Target	IC ₅₀ (nM)	Species	Tissue/System	Reference
NF864	P2X1	Potency in the low nanomolar range	Human	Platelets	[5]
NF449	P2X1	0.05	Human	Recombinant	[2]
NF449	P2X1	0.28 - 0.29	Rat	Recombinant	[2]
Suramin	P2X1	851	Human	Recombinant	[2]
PPADS	P2X1	1820	Human	Recombinant	[2]

Note: Specific IC₅₀ values for **NF864** in smooth muscle are not readily available in the literature; however, its high potency in platelets suggests a similar range in other tissues expressing P2X1 receptors. Researchers should perform dose-response curves to determine the optimal concentration for their specific smooth muscle preparation.

Experimental Protocols

Protocol 1: Isolated Organ Bath Study of Smooth Muscle Contractility

This protocol details the methodology for assessing the effect of **NF864** on ATP-induced contractions in isolated smooth muscle strips using an organ bath system.

Materials:

- Isolated smooth muscle tissue (e.g., vas deferens, bladder, small artery)
- Krebs-Henseleit solution (or other suitable physiological salt solution)

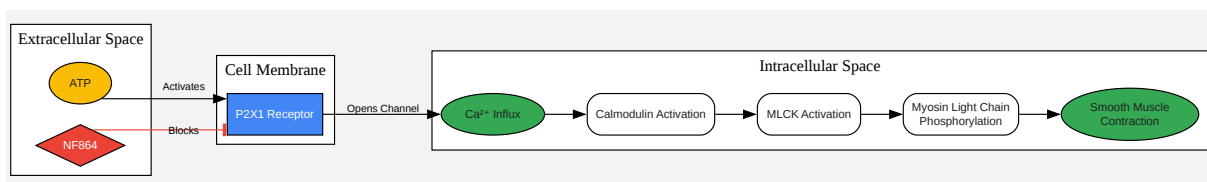
- Carbogen gas (95% O₂, 5% CO₂)
- Organ bath system with force transducer and data acquisition software
- **NF864**
- ATP or a stable analogue (e.g., α,β -methylene ATP)
- Other pharmacological agents as required (e.g., phenylephrine, carbachol)

Procedure:

- Tissue Preparation:
 - Dissect the desired smooth muscle tissue in cold, oxygenated Krebs-Henseleit solution.
 - Carefully clean the tissue of any adhering fat or connective tissue.
 - Prepare tissue strips or rings of appropriate dimensions (e.g., 2-3 mm wide and 10-15 mm long).
 - Suspend the tissue strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
- Equilibration and Viability Check:
 - Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g, depending on the tissue). Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
 - After equilibration, assess the viability of the tissue by inducing a contraction with a standard agonist, such as potassium chloride (KCl, 60-80 mM) or phenylephrine (for vascular smooth muscle) or carbachol (for bladder smooth muscle).
 - Wash the tissues thoroughly to allow them to return to baseline tension.
- Application of **NF864** and Agonist:

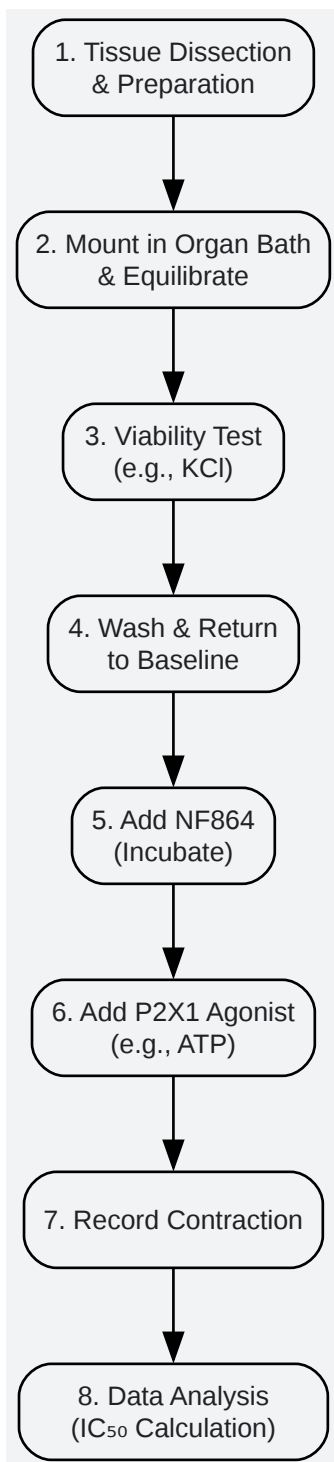
- Once a stable baseline is achieved, add the desired concentration of **NF864** to the organ bath. It is recommended to perform a cumulative concentration-response curve for **NF864** to determine its IC_{50} .
- Incubate the tissue with **NF864** for a predetermined period (e.g., 20-30 minutes) to ensure receptor blockade.
- Induce contraction by adding a P2X1 receptor agonist, such as ATP or α,β -methylene ATP. It is advisable to perform a cumulative concentration-response curve for the agonist in the absence and presence of different concentrations of **NF864**.
- Data Acquisition and Analysis:
 - Record the isometric tension generated by the smooth muscle strips using a force transducer connected to a data acquisition system.
 - Measure the peak contraction in response to the agonist.
 - Express the contractile response as a percentage of the maximal contraction induced by the viability check agonist (e.g., KCl).
 - Calculate the IC_{50} value for **NF864** by plotting the percentage inhibition of the agonist-induced contraction against the log concentration of **NF864**.

Mandatory Visualization



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Caption: P2X1 receptor signaling pathway in smooth muscle contraction and its inhibition by **NF864**.



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Caption: Experimental workflow for studying **NF864** effects on smooth muscle contraction.

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